molecular formula C10H9Cl2N3OS B1335691 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-33-3

5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1335691
M. Wt: 290.17 g/mol
InChI Key: VYPDUEVSZKQUSS-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring attached to a dichlorophenyl group and a methyl group through an oxygen bridge . The presence of the dichlorophenyl group may suggest that this compound has some biological activity, as many biologically active compounds contain halogenated phenyl groups .


Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound might undergo reactions typical for this class of compounds, such as reactions with electrophiles at the nitrogen atoms of the triazole ring . The thiol group might also undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity compared to other 1,2,4-triazole derivatives .

Scientific Research Applications

1. Antimicrobial and Antifungal Activities

Compounds derived from 1,2,4-triazole, including variants similar to 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown significant antimicrobial and antifungal activities. For instance, synthesized compounds have demonstrated notable inhibitory effects against various microbial strains, indicating their potential as effective antimicrobial agents (Bekircan et al., 2015), (Yadav et al., 2013), (Hovsepyan et al., 2018).

2. Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure of various 1,2,4-triazole derivatives, providing valuable insights into their molecular structures and physicochemical properties. This research is crucial for understanding the potential applications of these compounds in various fields (Xue et al., 2008), (Xu et al., 2006).

3. Corrosion Inhibition

Several studies have demonstrated the efficacy of 1,2,4-triazole derivatives as corrosion inhibitors for various metals. These compounds exhibit excellent performance in protecting metals from corrosion, particularly in acidic environments, making them valuable for industrial applications (Raviprabha et al., 2020), (Chauhan et al., 2019).

4. Biological and Pharmaceutical Applications

1,2,4-triazole derivatives, including those structurally related to 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown promising results in various biological and pharmaceutical applications. These include potential anticancer, anti-inflammatory, analgesic, and antioxidant activities, which could be instrumental in developing new therapeutic agents (El Shehry et al., 2010), (Karrouchi et al., 2016).

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research might focus on exploring the biological activity of this specific compound and developing methods for its synthesis .

properties

IUPAC Name

3-[(2,5-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPDUEVSZKQUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407268
Record name 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588674-33-3
Record name 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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